![molecular formula C18H8NNa3O11S3 B14752401 Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate](/img/structure/B14752401.png)
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate
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Overview
Description
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye in various industries, including food, cosmetics, and pharmaceuticals. The compound is also referred to as Quinoline Yellow and has the molecular formula C18H9NNa3O10S3 .
Preparation Methods
The synthesis of Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate involves the sulfonation of 2-(2-quinolinyl)-1,3-indandione. This process typically requires the use of sulfuric acid as a sulfonating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the sulfonated product . Industrial production methods often involve large-scale sulfonation reactors and continuous monitoring of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .
Scientific Research Applications
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and a reagent in various chemical reactions.
Biology: The compound is employed in staining techniques for microscopy and histology.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic dye in medical imaging.
Industry: The compound is widely used as a colorant in food, cosmetics, and textiles.
Mechanism of Action
The mechanism of action of Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with cellular components effectively . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular membranes .
Comparison with Similar Compounds
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate is unique due to its specific sulfonation pattern and quinoline structure. Similar compounds include:
- Disodium 2-(1,3-dioxo-2-indanyl)quinoline-6,8-disulfonate
- Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6-sulphonate
- Quinoline Yellow Extra
These compounds share similar structural features but differ in their sulfonation patterns and specific functional groups, leading to variations in their chemical properties and applications .
Biological Activity
Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate, commonly known as Quinoline Yellow (CAS No. 8004-92-0), is a synthetic dye with diverse applications in the food and pharmaceutical industries. This compound has garnered attention for its biological activity, particularly its potential toxicological effects and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C18H9NNa3O11S3 |
Molecular Weight | 579.41 g/mol |
Appearance | Yellow to orange-brown powder |
Melting Point | 240 °C |
Solubility | Soluble in water (225 g/L at 20 °C) |
Quinoline Yellow's biological activity is primarily linked to its ability to interact with various biochemical pathways. It has been shown to exhibit antioxidant properties , which can mitigate oxidative stress in cells. This action is crucial in preventing cellular damage caused by free radicals.
Antioxidant Activity
Research indicates that Quinoline Yellow can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property suggests its potential use in therapeutic applications aimed at oxidative stress-related diseases.
Toxicological Profile
Despite its beneficial properties, Quinoline Yellow has raised concerns regarding its safety profile:
Case Studies
- In Vivo Studies : A study conducted on rats demonstrated that Quinoline Yellow could induce hepatic enzyme alterations, suggesting possible liver toxicity upon prolonged exposure .
- Cell Culture Experiments : In vitro studies utilizing human cell lines have shown that Quinoline Yellow can inhibit cell proliferation at higher concentrations, raising concerns about its use in food products .
Regulatory Status
Quinoline Yellow is approved for use as a food additive in several countries; however, its usage is restricted due to potential health risks associated with long-term consumption. Regulatory bodies like the European Food Safety Authority (EFSA) have set acceptable daily intake limits based on available toxicological data.
Properties
Molecular Formula |
C18H8NNa3O11S3 |
---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
trisodium;1,3-dioxo-2-(4-sulfonatoquinolin-2-yl)indene-4,6-disulfonate |
InChI |
InChI=1S/C18H11NO11S3.3Na/c20-17-10-5-8(31(22,23)24)6-14(33(28,29)30)15(10)18(21)16(17)12-7-13(32(25,26)27)9-3-1-2-4-11(9)19-12;;;/h1-7,16H,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
InChI Key |
AMTPPJRIHDOHOI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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